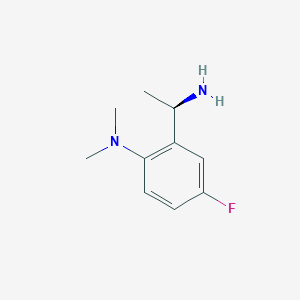
(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline: is a chiral organic compound with the following structural formula:
C12H16FNHCH3
It contains an aminoethyl group, a fluorine atom, and two methyl groups attached to the aromatic ring. The compound’s chirality arises from the asymmetric carbon center (marked as “R” in the name).
Méthodes De Préparation
Biocatalytic Synthesis: One method for synthesizing this compound involves biocatalysis using an omega-transaminase. Here are the steps:
Substrate Preparation: Start with 5-fluoro-2-hydroxyacetophenone.
Reaction: Mix the substrate with an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution. Heat the mixture under vacuum (around -0.03 to -0.06 Mpa) at 25-35°C.
Post-Treatment and Purification: After the reaction, extract the product using simple acid-alkali extraction, concentrate it, and add a poor solvent for crystallization.
Analyse Des Réactions Chimiques
®-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline: can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions may include derivatives with modified functional groups.
Applications De Recherche Scientifique
This compound finds applications in several fields:
Chemistry: It serves as a building block for the synthesis of other chiral molecules.
Biology: Researchers use it to study interactions with biological targets.
Medicine: Investigations explore its potential as a drug candidate.
Industry: It may be used in the production of fine chemicals or pharmaceuticals.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve binding to receptors, enzyme inhibition, or other molecular interactions.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, we can compare it to related compounds such as ®-(1-aminoethyl)phosphonic acid . Highlighting its uniqueness lies in its specific combination of functional groups and chirality.
Remember that further research and experimentation are essential to fully understand and utilize this compound’s properties
Propriétés
Formule moléculaire |
C10H15FN2 |
|---|---|
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
2-[(1R)-1-aminoethyl]-4-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m1/s1 |
Clé InChI |
AXTDJCWTDXAMFC-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=C1)F)N(C)C)N |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


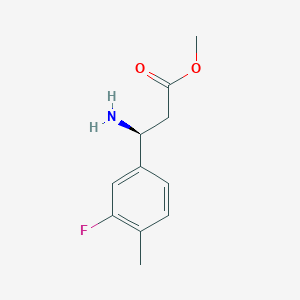
aminehydrochloride](/img/structure/B13545525.png)
![3-(Methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13545529.png)
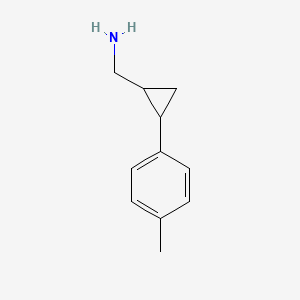

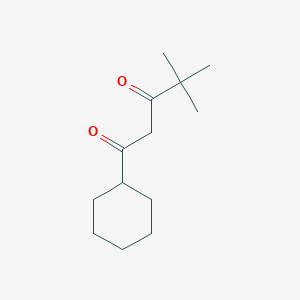

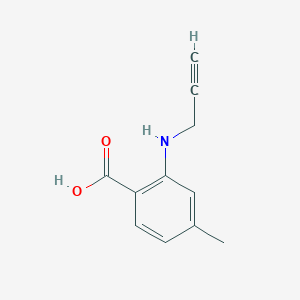
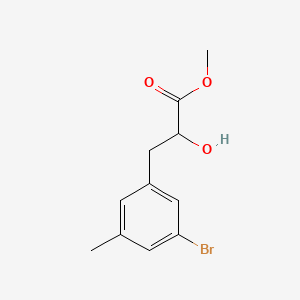
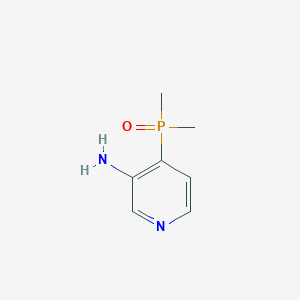
![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
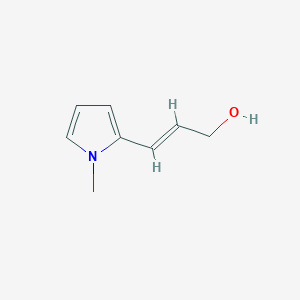
![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)

